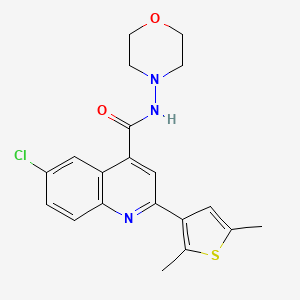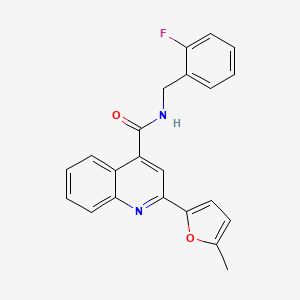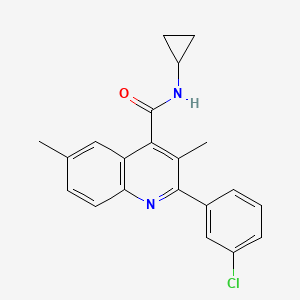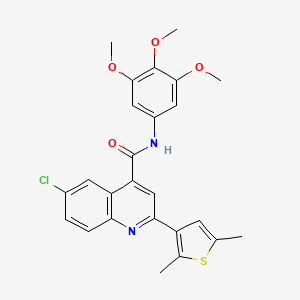![molecular formula C20H20N2O2S B4162231 N-[1-(tetrahydrofuran-2-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B4162231.png)
N-[1-(tetrahydrofuran-2-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide
Descripción general
Descripción
N-[1-(tetrahydrofuran-2-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core structure with additional functional groups, including a tetrahydrofuran ring and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(tetrahydrofuran-2-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction using thiophene and an appropriate acyl chloride.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be attached through a nucleophilic substitution reaction, where a tetrahydrofuran derivative reacts with an appropriate electrophile.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where the amine group of the quinoline derivative reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(tetrahydrofuran-2-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace functional groups on the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives of the original compound.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[1-(tetrahydrofuran-2-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mecanismo De Acción
The mechanism of action of N-[1-(tetrahydrofuran-2-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule and inhibiting the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-(tetrahydro-2-furanyl)ethyl]-2-furamide
- N-[1-(tetrahydro-2-furanyl)ethyl]ethanesulfonamide
- 1-(tetrahydro-2-furanyl)-N-(3-thienylmethyl)methanamine hydrochloride
Uniqueness
N-[1-(tetrahydrofuran-2-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide is unique due to its combination of a quinoline core with both a tetrahydrofuran and a thiophene ring. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
N-[1-(oxolan-2-yl)ethyl]-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-13(18-8-4-10-24-18)21-20(23)15-12-17(19-9-5-11-25-19)22-16-7-3-2-6-14(15)16/h2-3,5-7,9,11-13,18H,4,8,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSPNZCLGIFKOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-phenyl-4-quinolinecarboxamide hydrochloride](/img/structure/B4162150.png)
![4-{4-[(2-METHYLPHENYL)METHYL]PIPERAZINE-1-CARBONYL}-2-(PYRIDIN-4-YL)QUINOLINE](/img/structure/B4162157.png)

![ETHYL 4-[6-CHLORO-2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]BENZOATE](/img/structure/B4162173.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-(4-methoxyphenyl)-3,6-dimethylquinoline](/img/structure/B4162185.png)
![[4-(Benzenesulfonyl)piperazin-1-yl]-[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]methanone;hydrochloride](/img/structure/B4162196.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B4162200.png)

![6-BROMO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B4162209.png)


![2-phenyl-N-[1-(piperidin-1-yl)propan-2-yl]quinoline-4-carboxamide](/img/structure/B4162230.png)
![6-chloro-2-(2,5-dimethyl-3-thienyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4162238.png)
